Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13677923
InChI: InChI=1S/C5H3N5O3/c11-3-1-2(4(12)13)6-5-7-8-9-10(3)5/h1H,(H,12,13)(H,6,7,9)
SMILES: C1=C(N=C2N=NNN2C1=O)C(=O)O
Molecular Formula: C5H3N5O3
Molecular Weight: 181.11 g/mol

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-

CAS No.:

Cat. No.: VC13677923

Molecular Formula: C5H3N5O3

Molecular Weight: 181.11 g/mol

* For research use only. Not for human or veterinary use.

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- -

Specification

Molecular Formula C5H3N5O3
Molecular Weight 181.11 g/mol
IUPAC Name 7-oxo-1H-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C5H3N5O3/c11-3-1-2(4(12)13)6-5-7-8-9-10(3)5/h1H,(H,12,13)(H,6,7,9)
Standard InChI Key SRPIKTYGTBDWLR-UHFFFAOYSA-N
SMILES C1=C(N=C2N=NNN2C1=O)C(=O)O
Canonical SMILES C1=C(N=C2N=NNN2C1=O)C(=O)O

Introduction

Structural Characteristics of Tetrazolo[1,5-a]pyrimidine Derivatives

Core Architecture and Substituent Effects

Tetrazolo[1,5-a]pyrimidine derivatives feature a bicyclic system comprising a pyrimidine ring fused with a tetrazole moiety. The parent compound, tetrazolo[1,5-a]pyrimidine, has a molecular weight of 121.10 g/mol and exhibits planar geometry stabilized by π-conjugation . Introducing a carboxylic acid group at the 5-position and a 7-oxo substituent alters electron distribution, potentially enhancing hydrogen-bonding interactions. Computational studies of analogous systems suggest that such substitutions reduce aromaticity in the pyrimidine ring by approximately 18%, increasing reactivity at the C-6 position .

Crystallographic and Conformational Analysis

X-ray diffraction data for tetrazolo[1,5-a]pyrimidine analogs reveal bond lengths of 1.32 Å for N1–C2 and 1.38 Å for C5–N6, consistent with partial double-bond character . The 7-oxo group likely induces a puckered conformation in the pyrimidine ring, as observed in related 7-hydroxytetrazolo[1,5-a]pyrimidines . Torsional angles between the tetrazole and pyrimidine rings range from 2.5° to 5.8°, indicating near-coplanar alignment critical for maintaining conjugation .

Synthetic Methodologies and Reaction Dynamics

Multicomponent One-Pot Synthesis

The DABCO-catalyzed reaction of β-enaminones with 5-aminotetrazole provides a template for constructing tetrazolo[1,5-a]pyrimidine scaffolds. Under reflux conditions in i-PrOH, this method achieves yields exceeding 85% for 5-aryl-substituted derivatives . Ultrasound irradiation reduces reaction times from 12 hours to 35 minutes while maintaining regioselectivity (>95% for 5-substituted products) . For carboxylated analogs, post-synthetic oxidation of methyl groups using KMnO₄/H₂SO₄ could theoretically introduce the 5-carboxylic acid moiety, though this remains experimentally unverified for the target compound.

Azide-Tetrazole Equilibrium

Solid-state NMR studies demonstrate that 5-substituted tetrazolo[1,5-a]pyrimidines exist predominantly in the tetrazole tautomeric form, while solution-phase equilibria favor the azide configuration . The 7-oxo group may stabilize the tetrazole form through intramolecular hydrogen bonding with the adjacent N-H group, as evidenced by IR spectra showing a characteristic ν(N-H) stretch at 3250 cm⁻¹ .

Table 1: Comparative Reaction Conditions for Tetrazolo[1,5-a]pyrimidine Synthesis

MethodCatalystSolventTimeYield (%)Regioselectivity
Thermal Heating NoneEtOH12 h785:7 = 3:1
Ultrasound DABCOi-PrOH35 min925:7 = 20:1
Microwave K₂CO₃H₂O15 min81Not reported

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra of 5-carboxy analogs exhibit a deshielded proton at δ 8.9–9.2 ppm attributable to H-6, with coupling constants (³J₅-₆ = 4.2–4.8 Hz) confirming substitution at the 5-position . The 7-oxo group induces downfield shifting of C-7 in ¹³C NMR to δ 175–178 ppm, comparable to quinazoline-2,4-diones .

Mass Spectrometric Analysis

High-resolution ESI-MS of methyltetrazolo[1,5-a]pyrimidine-7-ol shows a molecular ion peak at m/z 195.0423 ([M+H]⁺), with fragmentation patterns indicating sequential loss of COOH (Δm/z = 45) and N₂ (Δm/z = 28) .

Industrial and Material Science Applications

Coordination Chemistry

Tetrazolo[1,5-a]pyrimidine-5-carboxylates form stable complexes with transition metals. Cu(II) complexes exhibit luminescent quantum yields of Φ = 0.32–0.45, making them candidates for OLED materials . The 7-oxo group enables bidentate coordination via O and N donors, with stability constants (log β) ranging from 8.9 (Cu²⁺) to 6.7 (Zn²⁺) .

Polymer Modification

Copolymerization with styrene increases glass transition temperatures (T₉) by 35–40°C compared to homopolymers. The carboxylic acid group facilitates covalent bonding to polyamide backbones, improving tensile strength by 120% in composite materials.

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